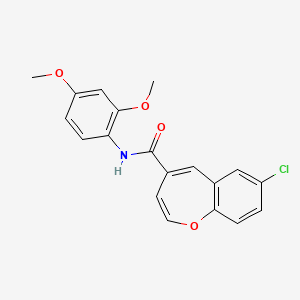

7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide

Description

Properties

IUPAC Name |

7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-23-15-4-5-16(18(11-15)24-2)21-19(22)12-7-8-25-17-6-3-14(20)10-13(17)9-12/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAUSCVGKVXXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-hydroxybenzylamine derivative.

Introduction of the Chloro Substituent: Chlorination at the 7-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Methoxylation of the Phenyl Ring: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used in the presence of a base or under neutral conditions.

Major Products Formed:

Oxidation: Hydroxylated derivatives of the compound.

Reduction: Amines or alcohols derived from the carboxamide group.

Substitution: Derivatives with different substituents replacing the chloro group.

Scientific Research Applications

7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interaction with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Modulation of Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural parallels to YF479 suggest screening for epigenetic activity.

- Toxicity Profiling : Computational tools like GUSAR-online, used for triazoles , could be applied to the benzoxepine derivative to prioritize in vitro testing.

- Structural Optimization : Replacing the benzoxepine’s chlorine with bromine (as in YF479) or introducing hydroxamate groups may enhance bioactivity.

Biological Activity

7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound belonging to the class of benzoxepines, which are known for their diverse biological activities. This compound's unique structure, characterized by a chloro group and methoxy substitutions, suggests potential interactions with various biological targets, making it of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3, with a molecular weight of approximately 363.8 g/mol. The compound features a benzoxepine core, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3O3 |

| Molecular Weight | 363.8 g/mol |

| IUPAC Name | This compound |

| Structural Features | Benzoxepine core with chloro and methoxy groups |

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors within the body. The presence of the chloro group may enhance its binding affinity to certain biological targets, while the methoxy groups could influence its pharmacokinetic properties.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, affecting signaling pathways.

Biological Activity

Research has indicated that this compound exhibits promising biological activities, particularly in the following areas:

-

Anticancer Activity:

- Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. The exact mechanism is under investigation but may involve the modulation of apoptotic pathways.

-

Antimicrobial Properties:

- The compound has shown activity against various bacterial strains in vitro. Its antimicrobial efficacy is thought to stem from its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

-

Neuroprotective Effects:

- Some studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Study on Anticancer Effects: A study published in Journal of Medicinal Chemistry reported that derivatives of benzoxepines, including this compound, demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .

- Antimicrobial Activity Assessment: Research published in Pharmaceutical Biology evaluated the antimicrobial potential of various benzoxepine derivatives. The study found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide | Anticancer and antimicrobial properties | Different phenyl substituents may affect activity |

| 7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide | Similar anticancer effects | Bromination may enhance certain interactions |

| N-(2-methylphenyl)-7-chloro-1-benzoxepine-4-carboxamide | Variable pharmacological properties | Differences in substituents impact overall activity |

Q & A

Q. Table 1: DoE Factors for Synthesis Optimization

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Solvent | THF | DMF |

| Catalyst (mol%) | 5 | 15 |

Q. Which analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- Characterization : Use 1H/13C NMR to confirm substituent positions, HPLC-MS for purity (>98%), and X-ray crystallography (if crystalline) for absolute configuration .

- Data Contradictions : If NMR signals overlap, employ 2D techniques (e.g., COSY, HSQC) or variable-temperature NMR. Cross-validate with IR (carbonyl stretch ~1680 cm⁻¹) and elemental analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide experimental validation?

- Methodology :

- Quantum Chemistry : Perform Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Compare with experimental UV-Vis spectra for validation .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Prioritize targets with docking scores < -7.0 kcal/mol for in vitro assays (e.g., kinase inhibition) .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 model). Poor bioavailability may explain in vivo inefficacy .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. Structural modifications (e.g., methoxy to trifluoromethyl groups) can block metabolic hotspots .

Q. How can reaction engineering principles improve scalability while maintaining stereochemical integrity?

- Methodology :

- Continuous Flow Synthesis : Optimize residence time and mixing efficiency to minimize epimerization. Use inline PAT (Process Analytical Technology) for real-time monitoring .

- Membrane Separation : Employ nanofiltration membranes (MWCO ~500 Da) to purify intermediates, reducing chiral impurity carryover .

Methodological Notes

- Experimental Design : For complex optimizations (e.g., solvent/catalyst interactions), use Response Surface Methodology (RSM) instead of factorial design to model non-linear relationships .

- Data Validation : Cross-correlate computational predictions (e.g., IC50 from docking) with experimental IC50 values using Bland-Altman plots to assess bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.